4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Overview
Description
4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile is a chemical compound with the molecular formula C14H7ClN2S . It has a molecular weight of 270.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H7ClN2S/c15-14-11-6-12(9-4-2-1-3-5-9)18-13(11)10(7-16)8-17-14/h1-6,8H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 478.7±40.0C at 760 mmHg . The compound should be stored in a dark place, in an inert atmosphere, at 2-8C .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Derivatives
Research demonstrates the synthesis of various derivatives of related compounds, which are then tested for biological activity. For example, Miszke et al. (2008) explored the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives and their bacteriostatic and antituberculosis activity (Miszke et al., 2008).
Antibacterial Activity
A study by Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives, which were evaluated for antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
Corrosion Inhibition
Chromenopyridin Derivatives for Steel Protection
Ansari et al. (2017) investigated the use of chromenopyridine derivatives as corrosion inhibitors for steel in acidic environments. Their findings suggest potential applications in industrial settings (Ansari et al., 2017).
Pyrazolopyridine Derivatives
Dandia et al. (2013) synthesized pyrazolopyridine derivatives and tested their effect on the corrosion of mild steel in acidic conditions. These derivatives showed promising results as corrosion inhibitors (Dandia et al., 2013).
Cancer Research
- Anti-Cancer Activities: A study by Abdel-fattah and Elsayed (2009) investigated the synthesis and anti-cancer activities of certain pyridine-carbonitrile derivatives, showing potential in cancer treatment research (Abdel-fattah & Elsayed, 2009).
Molecular Docking and Kinase Inhibitory Activity
Inhibitors of SARS CoV-2 RdRp
Venkateshan et al. (2020) synthesized azafluorene derivatives and conducted molecular docking analysis to evaluate their potential as inhibitors for SARS CoV-2 RdRp, suggesting applications in antiviral research (Venkateshan et al., 2020).
Src Kinase Inhibitory Activity
Boschelli et al. (2005) explored the synthesis of thieno[3,2-b]pyridine-6-carbonitriles and their role as inhibitors of Src kinase activity, highlighting their potential in cancer treatment (Boschelli et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2S/c15-14-11-6-12(9-4-2-1-3-5-9)18-13(11)10(7-16)8-17-14/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPBJZZTLCCTDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=CN=C3Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856591 | |
Record name | 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361197-82-1 | |
Record name | 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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